molecular formula C24H24N2O2 B3552829 3-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide

3-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide

Cat. No. B3552829
M. Wt: 372.5 g/mol
InChI Key: MDWCJKUGVTUQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPB and is a member of the benzamide class of compounds. BPB has been shown to have various biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism of Action

The mechanism of action of BPB is not fully understood, but studies have shown that it acts on various cellular pathways. BPB has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. Inhibition of HDAC activity can lead to changes in the expression of genes involved in cell growth and apoptosis.
BPB has also been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell signaling pathways. Inhibition of CK2 activity can lead to changes in the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects
BPB has been shown to have various biochemical and physiological effects. Studies have shown that BPB can induce cell cycle arrest and apoptosis in cancer cells. BPB has also been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of diseases such as cancer and cardiovascular disease.
BPB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BPB has been shown to have antiviral effects, inhibiting the replication of viruses such as hepatitis C virus and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

BPB has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. BPB has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans.
However, there are also limitations to the use of BPB in laboratory experiments. BPB has poor solubility in water, which can make it difficult to administer in animal studies. In addition, BPB has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on BPB. One area of research could focus on the development of more potent and selective HDAC inhibitors based on the structure of BPB. Another area of research could focus on the development of more effective methods for delivering BPB in vivo.
In addition, further studies are needed to elucidate the mechanism of action of BPB and its effects on cellular pathways. This could lead to the identification of new therapeutic targets for the treatment of cancer, inflammation, and viral infections.
Conclusion
BPB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antiviral effects, and has been the subject of numerous scientific studies. While there are limitations to the use of BPB in laboratory experiments, there are also several future directions for research that could lead to the development of new therapies for a variety of diseases.

Scientific Research Applications

BPB has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the antitumor effects of BPB. Studies have shown that BPB inhibits the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. BPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has focused on the anti-inflammatory effects of BPB. Inflammation is a common factor in many diseases, including arthritis and cardiovascular disease. Studies have shown that BPB can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-phenylmethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c27-24(25-21-11-13-22(14-12-21)26-15-4-5-16-26)20-9-6-10-23(17-20)28-18-19-7-2-1-3-8-19/h1-3,6-14,17H,4-5,15-16,18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWCJKUGVTUQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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